
2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine (2F-6TFP) is a fluorinated aromatic amine that has become increasingly popular in recent years due to its unique properties and wide range of applications. 2F-6TFP is a versatile compound that has a wide range of uses, including in synthetic organic chemistry, pharmaceuticals and biochemistry. 2F-6TFP has been used in a variety of scientific research applications and is a key component in the development of new drugs and therapies.
Scientific Research Applications
2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, such as the synthesis of pyridinamides and pyridines. It has also been used in the synthesis of fluorescent probes for imaging and sensing applications, as well as in the synthesis of inhibitors and agonists of various drug targets.
Mechanism Of Action
2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine is a fluorinated aromatic amine which has a unique structure that allows it to interact with a variety of molecules. It can interact with proteins and enzymes, which can lead to a variety of effects. For example, it can act as an inhibitor of enzymes, leading to a decrease in activity. It can also act as an agonist of certain receptors, leading to an increase in activity.
Biochemical And Physiological Effects
2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine has been studied for its potential biochemical and physiological effects. It has been found to have a variety of effects on the body, including anti-inflammatory, anti-tumor, anti-oxidant, and anti-angiogenic activities. In addition, it has been found to have antifungal, antiviral, and anti-parasitic activities.
Advantages And Limitations For Lab Experiments
2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is a versatile compound that can be used in a variety of applications. Additionally, it is stable and has a low toxicity profile. One limitation of 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine is that it can be difficult to purify due to its low solubility in organic solvents.
Future Directions
In the future, 2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine could be used to develop new drugs and therapies. It could also be used to develop new imaging and sensing probes that could be used to detect and monitor disease states. Additionally, it could be used to develop new inhibitors and agonists of various drug targets. Finally, it could be used to develop new compounds for use in synthetic organic chemistry and biochemistry.
properties
IUPAC Name |
2-(2-fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-8-4-2-1-3-7(8)11-9(17)5-6-10(18-11)12(14,15)16/h1-6H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTQVFZWNNFIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-6-(trifluoromethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)
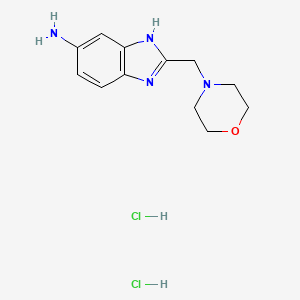
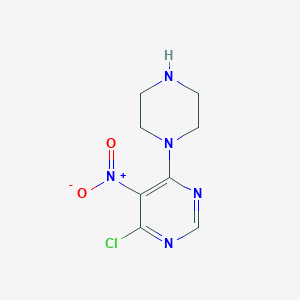
![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)
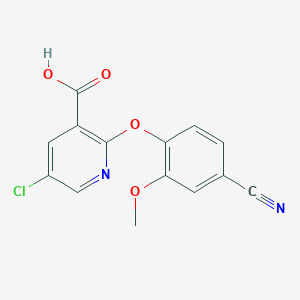
![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
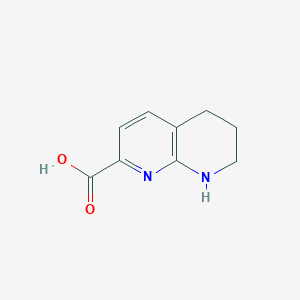

![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)
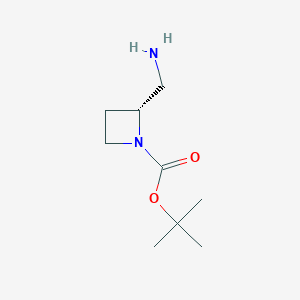

![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)